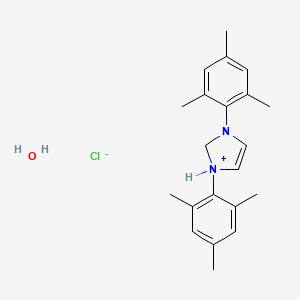![molecular formula C6H13NO3S B12547511 2-[2-(Ethenesulfonyl)ethoxy]ethan-1-amine CAS No. 172416-05-6](/img/structure/B12547511.png)
2-[2-(Ethenesulfonyl)ethoxy]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Ethenesulfonyl)ethoxy]ethan-1-amine is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an ethenesulfonyl group attached to an ethoxyethanamine backbone, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Ethenesulfonyl)ethoxy]ethan-1-amine typically involves the reaction of ethenesulfonyl chloride with 2-(2-aminoethoxy)ethanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Ethenesulfonyl)ethoxy]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ethenesulfonyl group to an ethylsulfonyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Ethylsulfonyl derivatives.
Substitution: Various substituted amines and amides.
Wissenschaftliche Forschungsanwendungen
2-[2-(Ethenesulfonyl)ethoxy]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[2-(Ethenesulfonyl)ethoxy]ethan-1-amine involves its interaction with specific molecular targets. The ethenesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-(2-Azidoethoxy)ethoxy]ethanamine: Similar structure but with an azido group instead of an ethenesulfonyl group.
2-(2-Methoxyethoxy)ethanamine: Contains a methoxy group, differing in reactivity and applications.
2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine: Features an ethoxy group, used in different chemical contexts.
Uniqueness
2-[2-(Ethenesulfonyl)ethoxy]ethan-1-amine is unique due to the presence of the ethenesulfonyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological molecules. This makes it particularly valuable in biochemical research and drug development.
Eigenschaften
CAS-Nummer |
172416-05-6 |
|---|---|
Molekularformel |
C6H13NO3S |
Molekulargewicht |
179.24 g/mol |
IUPAC-Name |
2-(2-ethenylsulfonylethoxy)ethanamine |
InChI |
InChI=1S/C6H13NO3S/c1-2-11(8,9)6-5-10-4-3-7/h2H,1,3-7H2 |
InChI-Schlüssel |
NVBURWOKVYGKRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CS(=O)(=O)CCOCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-methyl-2-[(4-nitrophenyl)sulfanyl]propanoate](/img/structure/B12547439.png)
![Propyl 4-[difluoro(methylthio)methoxy]benzoate](/img/structure/B12547455.png)
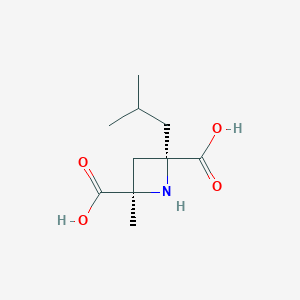

![10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B12547475.png)
![Tert-butyl 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate](/img/structure/B12547483.png)

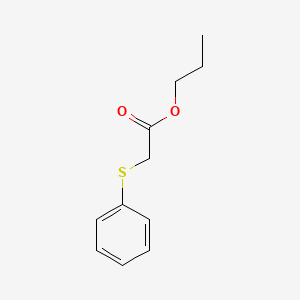
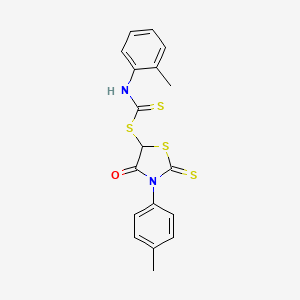
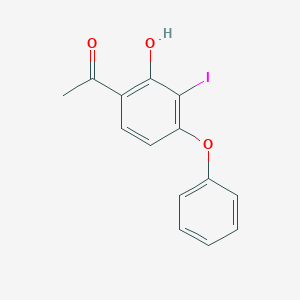

methanone](/img/structure/B12547513.png)
